2,5-Dimethyl-4-ethoxy-3(2H)-furanone

odor threshold furanone SAR sensory potency

2,5-Dimethyl-4-ethoxy-3(2H)-furanone (also known as Esifurane, strawberry furanone ethyl ether, FEMA is a synthetic 4-alkoxy-substituted 3(2H)-furanone derivative belonging to the broader class of oxygen-containing heterocycles used as flavoring agents. It is an almost colorless solid (mp 60–61°C) with a molecular weight of 156.18 g/mol and a minimum assay specification of 95%.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 65330-49-6
Cat. No. B1334987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-ethoxy-3(2H)-furanone
CAS65330-49-6
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC1=C(OC(C1=O)C)C
InChIInChI=1S/C8H12O3/c1-4-10-8-6(3)11-5(2)7(8)9/h5H,4H2,1-3H3
InChIKeyAILFSZXBRNLVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-ethoxy-3(2H)-furanone (CAS 65330-49-6): Procurement-Relevant Chemical Identity and Regulatory Standing


2,5-Dimethyl-4-ethoxy-3(2H)-furanone (also known as Esifurane, strawberry furanone ethyl ether, FEMA 4104) is a synthetic 4-alkoxy-substituted 3(2H)-furanone derivative belonging to the broader class of oxygen-containing heterocycles used as flavoring agents [1]. It is an almost colorless solid (mp 60–61°C) with a molecular weight of 156.18 g/mol and a minimum assay specification of 95% [2]. The compound holds FEMA GRAS status (Publication No. 22) and has been evaluated as safe by JECFA (No. 2231, Session 82, 2016) and EFSA (FGE.313, 2016) at current dietary intake levels [3][4][5]. Its EU Flavis number is 13.117.

Why 2,5-Dimethyl-4-ethoxy-3(2H)-furanone Cannot Be Interchanged with Furaneol, Mesifurane, or Ethyl Maltol in Flavor Formulations


Although 2,5-dimethyl-4-ethoxy-3(2H)-furanone shares the 3(2H)-furanone core with its closest structural analogs—the 4-hydroxy (Furaneol/DHF, FEMA 3174) and 4-methoxy (Mesifurane, FEMA 3664) derivatives—the substitution of the 4-position alkoxy group produces marked divergence in sensory character, oxidative stability in dry delivery systems, odor potency in aqueous media, and recommended use levels [1]. Unlike the prominent 'cooked strawberry' overtone of Furaneol, the 4-ethoxy derivative delivers a strawberry note 'gloriously free of cooked overtones' with a more sugar-like, caramel-forward profile that extends its utility into savory and sweetener-amplification applications where the hydroxy analog introduces off-notes [2]. These organoleptic and physicochemical differences make simple molar equivalence or in-class substitution scientifically indefensible for procurement decisions [1][3].

2,5-Dimethyl-4-ethoxy-3(2H)-furanone (CAS 65330-49-6): Quantitative Differential Evidence for Scientific Selection


Odor Threshold in Water (pH 7): Head-to-Head Potency Ranking Among Furanone 4-Alkoxy Derivatives

In a single controlled study by Buttery and Ling (1996), the odor detection threshold of 2,5-dimethyl-4-ethoxy-3(2H)-furanone in odor-free distilled water at pH 7 was determined as 2,900 nL/L (ppb) by a panel of 18–21 experienced judges using probit analysis, with a 95% confidence interval of 1,600–16,000 nL/L [1]. Under identical experimental conditions, the 4-methoxy analog (Mesifurane) exhibited a threshold of 3,400 nL/L (95% CI: 2,000–6,100), and the parent 4-hydroxy compound (Furaneol/DHF) exhibited a threshold of 60,000 nL/L (60 mg/L) [1]. This places the 4-ethoxy derivative as approximately 1.2-fold more potent than the methoxy analog and approximately 20.7-fold more potent than the hydroxy parent in aqueous media [1].

odor threshold furanone SAR sensory potency

Oxidative Stability in Spray-Dried Formulations: Direct Comparative Performance Claim for Dry Delivery Systems

According to manufacturer technical documentation, 2,5-dimethyl-4-ethoxy-3(2H)-furanone (Esifurane) demonstrates 'superior oxidative stability in spray-dried formulas' when directly compared against both Furaneol (4-hydroxy) and Mesifurane (4-methoxy) [1]. This stability advantage is attributed to the 4-ethoxy substitution pattern, which reduces the susceptibility to oxidative degradation pathways that affect the 4-hydroxy and 4-methoxy analogs under spray-drying process conditions (elevated temperature, high oxygen exposure) [1]. The methoxy analog (Mesifurane) is described as 'oxidatively stable' without the 'superior' qualifier, and Furaneol receives no oxidative stability claim in the same comparative materials [1].

oxidative stability spray-dried encapsulation flavor shelf-life

Sensory Character Differentiation: Absence of Cooked Off-Notes Versus Furaneol in Strawberry Flavor Applications

A comparative flavor chemistry assessment published in Perfumer & Flavorist (June 2022) identifies a critical organoleptic differentiation: 2,5-dimethyl-4-ethoxy-3(2H)-furanone 'combines something of the candy character of furaneol with a very distinct strawberry note' that is 'gloriously free of cooked overtones' [1]. This stands in direct contrast to Furaneol, which carries a 'cooked strawberry' character that limits its use levels in fresh fruit profiles, and to 2-octen-4-one, which also has 'the profile of cooked strawberries' [1]. The sensory evaluation further notes that this freedom from cooked notes gives the compound 'an extraordinarily wide range of uses within the fruit flavor category' at suggested dose rates of 0.05% in ready-to-drink beverages [1].

sensory profile off-note reduction strawberry flavor

Recommended Flavor Use Levels in Finished Goods: Comparative Potency and Dosing Efficiency

Manufacturer-recommended flavor use levels provide a practical procurement metric: 2,5-dimethyl-4-ethoxy-3(2H)-furanone (Esifurane) is recommended at 0.5 to 1 ppm in finished goods, compared to 0.25 to 0.5 ppm for Mesifurane and 0.1 to 1 ppm general range [1][2]. In FEMA GRAS usage surveys (Publication 22), the compound shows average usual levels of 5 ppm (maximum 25 ppm) in baked goods, 4 ppm (maximum 20 ppm) in chewing gum and hard candy, and 3 ppm (maximum 15 ppm) in frozen dairy, fruit ices, and gelatins/puddings [3]. For context, Furaneol (FEMA 3174) is typically used at 1–10 ppm in finished products but can reach 2,000 ppm in fantasy watermelon flavors and 1,000–3,000 ppm in butterscotch/caramel applications [4]. This narrower, lower typical dosing range for the 4-ethoxy derivative reflects its higher per-unit sensory impact and reduced need for high-load compensation.

flavor use level dosing efficiency cost-in-use

Synthesis Yield from Primary Literature: Reproducibility and Scalability Evidence

The direct synthesis of 2,5-dimethyl-4-ethoxy-3(2H)-furanone from 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) and anhydrous ethanol, catalyzed by p-toluenesulfonic acid under 6 h reflux, proceeded with a GC-determined yield of 80% after purification by preparative gas chromatography, as reported in the foundational 1996 J. Agric. Food Chem. paper by Buttery and Ling [1]. Comparative yields for other 4-alkoxy derivatives synthesized under analogous conditions were also reported: the 4-methoxy derivative yield is not explicitly given in the same terms but was compared to an authentic commercial sample, and the 4-butoxy derivative was obtained via a Dean-Stark method using benzene [1]. The 80% yield for the ethoxy derivative demonstrates a synthetically accessible and scalable route directly from the widely available DHF precursor.

synthesis yield process chemistry quality assurance

Evidence-Backed Application Scenarios for 2,5-Dimethyl-4-ethoxy-3(2H)-furanone (CAS 65330-49-6) in Flavor and Fragrance Procurement


Spray-Dried and Encapsulated Flavor Systems Requiring Extended Oxidative Shelf-Life

Formulators developing spray-dried powdered beverage mixes, instant dessert powders, or encapsulated seasoning blends where furanone-derived flavor compounds are known to degrade under thermal and oxidative stress should prioritize the 4-ethoxy derivative over Furaneol and Mesifurane based on its documented superior oxidative stability in spray-dried formulas [1]. The recommended use level of 0.5–1 ppm in finished goods provides a practical dosing target [1].

Fresh Strawberry and Mixed Berry Profiles Where Cooked Off-Notes Must Be Eliminated

In fresh strawberry, raspberry, blueberry, and mixed berry flavor compositions where the 'cooked strawberry' overtone of Furaneol limits the achievable fresh fruit fidelity, the 4-ethoxy derivative enables a strawberry note that is 'gloriously free of cooked overtones' while preserving the desirable candy-sweet background character inherited from the furanone scaffold [2]. Its 20.7-fold greater aqueous odor potency compared to Furaneol (2,900 vs. 60,000 nL/L threshold in water) also supports lower dosing [3].

Sugar-Reduction and Sweetener-Amplification Formulations in Savory and Sweet Applications

The compound's documented ability to enhance both sweet and savory flavor profiles, amplify sweeteners, and improve sugar likeness when combined with other sweeteners [1] makes it a strategic procurement choice for sugar-reduction product development. Its more sugar-like character (compared to Furaneol and Mesifurane) provides superior congruence with natural sweetener taste profiles, including stevia and monk fruit formulations [1].

Analytical Reference Standard Procurement for Furanone Identification via GC-MS and NMR

The compound is fully characterized by Kovats' GC retention index (DB-1: 1090), ¹H NMR (δ 1.27 t, 1.44 d, 2.19 d, 4.07 m, 4.40 q), ¹³C NMR (δ 198.5, 178.5, 135.3, 80.3, 67.6, 16.48, 15.3, 13.5), IR (major bands at 2982, 1704, 1632, 1426, 1311, 1202, 1031, 998 cm⁻¹), and mass spectrum (m/z 156 M⁺, base peak 43) [3]. These spectral fingerprints, published in the peer-reviewed primary literature, support unambiguous identification and quantification in complex food matrices, making the compound a necessary reference standard for any laboratory conducting furanone profiling in strawberry, coffee, grape, or mango products [1].

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